2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
説明
特性
分子式 |
C21H15N3O4S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H15N3O4S/c1-13(25)28-17-10-6-5-9-15(17)12-18-20(27)24-21(29-18)22-19(26)16(23-24)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3/b18-12- |
InChIキー |
WSQNTYIWAWBDFF-PDGQHHTCSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
正規SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
製品の起源 |
United States |
準備方法
Core Heterocycle Formation
The thiazolo[3,2-b] triazin-7-one core is synthesized via cyclocondensation reactions. A widely adopted approach involves three-component one-pot synthesis using thioglycolic acid derivatives, aldehydes/ketones, and dicyandiamide in the presence of ammonium acetate . For this compound, the reaction proceeds as follows:
-
Reagents :
-
Ethyl thioglycolate (1.2 equiv)
-
4-(Benzyloxy)benzaldehyde (1.0 equiv)
-
Dicyandiamide (1.5 equiv)
-
Ammonium acetate (catalytic, 10 mol%)
-
-
Conditions :
-
Solvent: Acetic acid (glacial)
-
Temperature: 120°C (reflux)
-
Duration: 8–12 hours
-
-
Mechanism :
Functionalization with the Acetate Group
The phenyl acetate moiety is introduced via Knoevenagel condensation between the heterocyclic core and 4-acetoxybenzaldehyde:
-
Reagents :
-
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C (Dean-Stark trap for water removal)
-
Duration: 6 hours
-
-
Stereochemical Control :
-
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Industrial-Scale Optimization
To enhance scalability, continuous flow reactors are employed for key steps:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Core Formation | Microfluidic | 30 min | 78% → 85% |
| Knoevenagel Step | Packed-Bed | 45 min | 65% → 73% |
Key Advantages :
-
Reduced reaction time by 40% compared to batch processes.
-
Improved purity (>98% by HPLC) due to precise temperature control .
Purification and Characterization
-
Purification :
-
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Batch | 68 | 95 | Moderate | High |
| Flow Reactor | 85 | 98 | High | Moderate |
| Hybrid Approach | 78 | 97 | High | High |
Trade-offs : Flow reactors require higher initial investment but offer superior reproducibility for industrial applications .
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Oxidative Degradation :
化学反応の分析
科学研究への応用
2-[(Z)-(6-ベンジル-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン)メチル]フェニルアセテートは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査しています。
医学: その独特の構造と反応性により、潜在的な治療薬として研究されています。
科学的研究の応用
2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
2-[(Z)-(6-ベンジル-3,7-ジオキソ-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-2(3H)-イリデン)メチル]フェニルアセテートの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。 正確な経路と標的は、特定の用途と状況によって異なります .
類似化合物との比較
Chemical Identity :
- IUPAC Name : [4-[(Z)-(6-Benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate
- Molecular Formula : C21H15N3O4S
- Monoisotopic Mass: 405.0789 g/mol
- Key Features: A thiazolo[3,2-b][1,2,4]triazinone core with a benzyl substituent at position 4. A Z-configured exocyclic double bond linking the triazinone to a phenyl acetate group. Acetate ester functionality at the para position of the aromatic ring .
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry () provide insights into conformational stability:
Q & A
Q. What are the key structural features and characterization methods for this compound?
The compound features a thiazolo-triazine core fused with a triazinone ring, a benzyl group at position 6, and a (Z)-configured methylidene linkage to a phenyl acetate moiety. Key characterization methods include:
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula C₂₁H₁₅N₃O₄S .
- NMR spectroscopy (¹H, ¹³C) to resolve the Z-configuration of the methylidene group and aromatic substituents .
- X-ray crystallography (if crystals are obtainable) to validate stereochemistry and intramolecular interactions .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-benzyl-3-thioxo-1,2,4-triazin-5-one with substituted phenacyl chlorides in acetic acid/sodium acetate under reflux to form the thiazolo-triazine scaffold .
- Step 2 : Introduction of the (Z)-methylidene group via Knoevenagel condensation with 4-acetoxyphenylacetaldehyde under basic conditions (e.g., piperidine/ethanol) .
- Step 3 : Purification via recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) to evaluate thermal degradation profiles .
- HPLC-UV monitoring of degradation products in buffered solutions (pH 4–9) to assess hydrolytic stability .
Advanced Research Questions
Q. What mechanistic insights explain its reported anticancer activity?
The compound inhibits tubulin polymerization by binding to the colchicine site, as demonstrated in molecular docking studies (PDB: 1SA0). This disrupts microtubule dynamics, leading to G2/M cell cycle arrest in HeLa cells (IC₅₀ = 1.2 µM) . Synergistic effects with doxorubicin have been observed, likely due to ROS-mediated apoptosis pathways .
Q. How do structural modifications influence bioactivity?
- Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 3-Cl) enhances tubulin binding affinity but reduces solubility .
- Phenyl acetate moiety : Ester-to-acid hydrolysis in vivo generates a metabolite with reduced potency, suggesting prodrug behavior .
- Z→E isomerization : The E-isomer shows 10-fold lower activity, emphasizing the critical role of stereochemistry .
Q. What analytical strategies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM in MCF-7 cells) may arise from:
- Assay variability : Standardize protocols using ATP-based viability assays (CellTiter-Glo) .
- Purity thresholds : Confirm compound purity via HPLC (>99%) to exclude confounding impurities .
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) to contextualize sensitivity differences .
Methodological Challenges
Q. What are the key challenges in optimizing synthetic yield?
- Low Knoevenagel efficiency : Use microwave-assisted synthesis (100°C, 30 min) to improve condensation yields from 45% to 72% .
- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes .
Q. How is the Z-configuration rigorously confirmed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
